2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one
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Overview
Description
2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound characterized by a cycloheptatriene ring substituted with a hydroxy group and a nitrobenzyl group
Preparation Methods
The synthesis of 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one typically involves the reaction of 4-nitrobenzyl bromide with a suitable cycloheptatriene derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of the cycloheptatriene derivative attacks the electrophilic carbon of the 4-nitrobenzyl bromide, leading to the formation of the desired product .
Chemical Reactions Analysis
2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include the corresponding carbonyl, amino, and substituted benzyl derivatives .
Scientific Research Applications
2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one exerts its effects is primarily through its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The nitro group is an electron-withdrawing group, affecting the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions. The benzyl group provides steric hindrance and can undergo further chemical modifications .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-(4-nitrobenzyl)-2,4,6-cycloheptatrien-1-one include:
2-Hydroxy-3-methoxybenzaldehyde: Known for its use in the synthesis of vanillin derivatives.
4-Nitrobenzyl bromide: Used as an alkylating agent in organic synthesis.
Benzofuran derivatives: Studied for their biological activities and potential as pharmaceutical agents.
The uniqueness of this compound lies in its combination of a cycloheptatriene ring with both hydroxy and nitrobenzyl substituents, which imparts distinct chemical and physical properties .
Properties
CAS No. |
105769-70-8 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-hydroxy-3-[(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11NO4/c16-13-4-2-1-3-11(14(13)17)9-10-5-7-12(8-6-10)15(18)19/h1-8H,9H2,(H,16,17) |
InChI Key |
QEWMKMWSHRWWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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